molecular formula C10H19NO2 B1371120 3-Azepan-1-yl-2-methylpropanoic acid CAS No. 31035-71-9

3-Azepan-1-yl-2-methylpropanoic acid

Cat. No.: B1371120
CAS No.: 31035-71-9
M. Wt: 185.26 g/mol
InChI Key: RHOKWVGHGGCTRW-UHFFFAOYSA-N
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Description

3-Azepan-1-yl-2-methylpropanoic acid is an organic compound with the molecular formula C10H19NO2 It is characterized by the presence of an azepane ring, which is a seven-membered nitrogen-containing ring, attached to a 2-methylpropanoic acid moiety

Scientific Research Applications

3-Azepan-1-yl-2-methylpropanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azepan-1-yl-2-methylpropanoic acid typically involves the reaction of azepane with 2-methylpropanoic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the azepane and the carboxylic acid group of 2-methylpropanoic acid. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. This could include the use of continuous flow reactors to optimize reaction conditions and improve yield. Additionally, the use of alternative coupling reagents or catalysts may be explored to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Azepan-1-yl-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The azepane ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted azepane derivatives.

Mechanism of Action

The mechanism of action of 3-Azepan-1-yl-2-methylpropanoic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The azepane ring can act as a scaffold, allowing the compound to bind to specific molecular targets and influence biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Azepan-1-ylpropanoic acid: Lacks the methyl group on the propanoic acid moiety.

    2-Methyl-3-azepan-1-ylpropanoic acid: Similar structure but with a different substitution pattern.

    3-Piperidin-1-yl-2-methylpropanoic acid: Contains a six-membered piperidine ring instead of the seven-membered azepane ring.

Uniqueness

3-Azepan-1-yl-2-methylpropanoic acid is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties. The combination of the azepane ring with the 2-methylpropanoic acid moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

3-(azepan-1-yl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-9(10(12)13)8-11-6-4-2-3-5-7-11/h9H,2-8H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHOKWVGHGGCTRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1CCCCCC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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